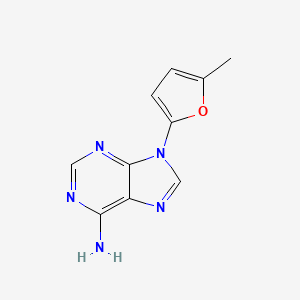
9-(5-Methylfuran-2-yl)-9H-purin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(5-Methylfuran-2-yl)-9H-purin-6-amine is a heterocyclic compound that features a purine core substituted with a 5-methylfuran group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(5-Methylfuran-2-yl)-9H-purin-6-amine typically involves the reaction of a purine derivative with a 5-methylfuran compound. One common method involves the use of 2-acetylpyridine and 5-methylfurfural in the presence of a base such as potassium hydroxide and ammonia . The reaction is carried out in ethanol at room temperature for 24 hours .
Industrial Production Methods
the principles of green chemistry, such as the use of biomass-derived aldehydes like 5-methylfurfural, can be applied to develop more sustainable and efficient production processes .
Chemical Reactions Analysis
Types of Reactions
9-(5-Methylfuran-2-yl)-9H-purin-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form various products, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and peroxides.
Reduction: Reducing agents such as hydrogen gas and metal catalysts are often used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of aldehydes and ketones, while reduction can produce alcohols and amines .
Scientific Research Applications
9-(5-Methylfuran-2-yl)-9H-purin-6-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 9-(5-Methylfuran-2-yl)-9H-purin-6-amine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes and receptors, leading to various biochemical effects . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Furfurylamine: A derivative of furfural with similar structural features.
5-Methylfurfurylamine: Another furan derivative with comparable properties.
Tricyclic Quinazolines: Compounds with similar heterocyclic structures and biological activities.
Uniqueness
9-(5-Methylfuran-2-yl)-9H-purin-6-amine is unique due to its combination of a purine core with a 5-methylfuran group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Biological Activity
9-(5-Methylfuran-2-yl)-9H-purin-6-amine is a purine derivative that exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound has garnered attention for its potential therapeutic applications, including anticancer, antiviral, and anti-inflammatory properties. The following sections provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes associated with critical biological pathways, including those involved in cell proliferation and survival.
- Receptor Modulation : It may interact with specific receptors on cell surfaces, influencing signal transduction pathways that regulate cellular functions.
- Antimicrobial Activity : Preliminary studies indicate potential effectiveness against various bacterial strains, including resistant strains like MRSA (methicillin-resistant Staphylococcus aureus) .
Biological Activity Data
A summary of key biological activities observed in studies involving this compound is presented in the table below:
Case Studies and Research Findings
-
Anticancer Properties :
A study evaluated the cytotoxic effects of various purine derivatives, including this compound, on cancer cell lines. The compound demonstrated significant cytotoxicity against breast and lung cancer cells, leading to increased apoptosis rates. This suggests its potential as an anticancer agent that warrants further exploration in clinical settings . -
Antimicrobial Activity :
Research focusing on the antimicrobial properties of purine derivatives revealed that this compound exhibited notable activity against both gram-positive bacteria and resistant strains such as MRSA. The compound's mechanism involves disrupting bacterial cell wall synthesis, which is crucial for its antibacterial efficacy . -
Enzyme Inhibition Studies :
Inhibition assays conducted on acetylcholinesterase revealed that this compound can moderately inhibit enzyme activity, which may have implications for neurodegenerative diseases like Alzheimer's. This highlights its potential for developing therapeutic strategies targeting cholinergic dysfunctions .
Properties
CAS No. |
6979-90-4 |
|---|---|
Molecular Formula |
C10H9N5O |
Molecular Weight |
215.21 g/mol |
IUPAC Name |
9-(5-methylfuran-2-yl)purin-6-amine |
InChI |
InChI=1S/C10H9N5O/c1-6-2-3-7(16-6)15-5-14-8-9(11)12-4-13-10(8)15/h2-5H,1H3,(H2,11,12,13) |
InChI Key |
SWYYSGPGLOMTBH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)N2C=NC3=C(N=CN=C32)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















